molecular formula C31H37NO5 B11691711 2-Phenoxyethyl 4-(2-butoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenoxyethyl 4-(2-butoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11691711
M. Wt: 503.6 g/mol
InChI Key: RZLPPAQAYYZHPB-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 4-(2-butoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a molecular formula of C29H33NO5 and a molecular weight of 475.59 g/mol . This compound is part of the quinoline family, which is known for its diverse range of biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

The synthesis of 2-Phenoxyethyl 4-(2-butoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps. One common synthetic route includes the condensation of 2-phenoxyethanol with 4-(2-butoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in an organic solvent like toluene . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-Phenoxyethyl 4-(2-butoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

2-Phenoxyethyl 4-(2-butoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-(2-butoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation. Additionally, it may interfere with the DNA replication process in cancer cells, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Compared to other quinoline derivatives, 2-Phenoxyethyl 4-(2-butoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Similar compounds include:

These compounds share a similar quinoline core but differ in their substituents, leading to variations in their chemical reactivity and biological activities.

Properties

Molecular Formula

C31H37NO5

Molecular Weight

503.6 g/mol

IUPAC Name

2-phenoxyethyl 4-(2-butoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C31H37NO5/c1-5-6-16-36-26-15-11-10-14-23(26)28-27(30(34)37-18-17-35-22-12-8-7-9-13-22)21(2)32-24-19-31(3,4)20-25(33)29(24)28/h7-15,28,32H,5-6,16-20H2,1-4H3

InChI Key

RZLPPAQAYYZHPB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCCOC4=CC=CC=C4)C

Origin of Product

United States

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